(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
Descripción
The compound "(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide" is a heterocyclic molecule featuring a benzo[d]thiazole core substituted with difluoro and propargyl groups, linked to a 5-nitrofuran-2-carboxamide moiety. Its Z-configuration suggests specific stereoelectronic properties that may influence reactivity and biological activity. While direct spectroscopic or pharmacological data for this compound are unavailable in the provided evidence, its structural features align with classes of compounds studied for antimicrobial, anticancer, or enzyme-inhibitory applications .
Propiedades
IUPAC Name |
N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F2N3O4S/c1-2-5-19-13-9(17)6-8(16)7-11(13)25-15(19)18-14(21)10-3-4-12(24-10)20(22)23/h1,3-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYOMZMNWFPUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzothiazole core with multiple functional groups, including nitrofuran and carboxamide moieties. Its structural formula can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity.
- Receptor Modulation : It could function as an agonist or antagonist at certain receptors, influencing signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .
Anticancer Activity
Research indicates that thiazole-containing compounds exhibit significant anticancer properties. Studies have demonstrated that derivatives of this compound can induce cytotoxic effects through various pathways:
- Kinase Inhibition : Targeting kinases involved in cancer cell proliferation.
- Tubulin Polymerization Inhibition : Disrupting microtubule dynamics essential for cell division.
- HIF Degradation Induction : Reducing hypoxia-inducible factor levels, which are often elevated in tumors .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antimicrobial effects, which may be applicable to this compound as well .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiazole derivatives, including those similar to the target compound. The results indicated that certain modifications in the thiazole ring significantly enhanced cytotoxicity against cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HeLa | 1.61 ± 0.92 |
| Compound B | A549 | 1.98 ± 1.22 |
| Target Compound | MDA-MB-231 | TBD |
This table illustrates the potency of thiazole derivatives in inhibiting cancer cell growth, with the target compound expected to show competitive results based on structural similarities .
Study 2: Mechanistic Insights
In another research effort, molecular dynamics simulations were conducted to assess the interaction of thiazole derivatives with protein targets such as Bcl-2. The findings revealed that structural variations significantly influenced binding affinity and activity:
| Structural Variation | Binding Energy (kcal/mol) | Activity |
|---|---|---|
| Variation A | -10.5 | High |
| Variation B | -8.7 | Moderate |
| Target Compound | TBD | TBD |
This highlights the importance of structural optimization in enhancing biological activity .
Aplicaciones Científicas De Investigación
Anticancer Properties
The compound has demonstrated significant anticancer activity against various cancer cell lines. Studies indicate that it exhibits potency against human breast, ovarian, colon, and pancreatic cancer cell lines , with effectiveness surpassing that of conventional drugs like paclitaxel. For instance, it showed an IC50 value significantly lower than that of mitomycin-C in leukemia cell lines, highlighting its potential as a lead compound for drug development in oncology .
Table 1: Anticancer Activity of (Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
| Cancer Type | Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |
|---|---|---|---|---|
| Breast Cancer | MCF-7 | < 1 | Paclitaxel | 3 |
| Ovarian Cancer | OVCAR-3 | < 1 | - | - |
| Colon Cancer | HCT116 | < 5 | Mitomycin-C | 1.5 |
| Pancreatic Cancer | PANC-1 | < 5 | - | - |
The incorporation of fluorine into the benzothiazole structure enhances metabolic stability and increases lipophilicity, which is crucial for improving bioavailability and efficacy against cancer cells .
Antimicrobial Activity
Beyond its anticancer properties, this compound has shown promising antimicrobial activity . The presence of fluorine atoms enhances its ability to penetrate bacterial membranes, making it effective against a range of Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. Its ability to modulate inflammatory pathways could lead to new treatments for conditions such as arthritis or inflammatory bowel disease .
In Vivo Studies
In vivo studies using xenograft models have demonstrated that treatment with this compound leads to significant tumor reduction without notable toxicity compared to standard chemotherapeutics like BEZ235 . These findings support its further development as a safer alternative in cancer therapy.
Structure–Activity Relationship Studies
Research into the structure–activity relationship (SAR) of this compound highlights the importance of the difluorobenzothiazole moiety in enhancing biological activity. Modifications to the molecular structure have been systematically studied to optimize potency against various targets while minimizing side effects .
Comparación Con Compuestos Similares
Research Implications and Gaps
- Antimicrobial Activity: Nitrofurans are known for nitroreductase-mediated antibacterial effects.
- Kinase Inhibition : Benzo[d]thiazoles are explored in kinase-targeted therapies.
However, the absence of direct pharmacological data in the evidence highlights a critical research gap. Future studies should prioritize synthesis, spectral characterization, and bioactivity assays relative to triazole and furan derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
